

Thermodynamic Properties of Halogenated Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Iodobenzonitrile*

Cat. No.: *B1295488*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of halogenated benzonitriles. These compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their thermodynamic characteristics is crucial for applications ranging from drug design to process chemistry. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and provides visual representations of experimental workflows.

Thermodynamic Data of Halogenated Benzonitriles

The following tables summarize the available experimental data for the enthalpy of formation, enthalpy of sublimation, enthalpy of vaporization, and heat capacity of various halogenated benzonitriles. It is important to note that a complete dataset for all possible halogenated benzonitriles is not available in the literature, and the presented data reflects the current state of published research.

Table 1: Enthalpy of Formation of Halogenated Benzonitriles at 298.15 K

Compound	Formula	State	ΔfH° (kJ/mol)
2-Fluorobenzonitrile	C ₇ H ₄ FN	g	6.02[1]
3-Fluorobenzonitrile	C ₇ H ₄ FN	-	-
4-Fluorobenzonitrile	C ₇ H ₄ FN	g	6.02[1]
2-Chlorobenzonitrile	C ₇ H ₄ CIN	-	-
3-Chlorobenzonitrile	C ₇ H ₄ CIN	-	-
4-Chlorobenzonitrile	C ₇ H ₄ CIN	-	-
2,6-Dichlorobenzonitrile	C ₇ H ₃ Cl ₂ N	-	-
4-Iodobenzonitrile	C ₇ H ₄ IN	g	279.00[2]

Note: "g" denotes the gaseous state. A hyphen (-) indicates that reliable experimental data was not found in the surveyed literature.

Table 2: Enthalpy of Sublimation and Vaporization of Halogenated Benzonitriles at 298.15 K

Compound	Formula	$\Delta_{sub}H^\circ$ (kJ/mol)	$\Delta_{vap}H^\circ$ (kJ/mol)
4-Fluorobenzonitrile	C ₇ H ₄ FN	-	-
2-Chlorobenzonitrile	C ₇ H ₄ CIN	-	12.8 (at 393 K)[3]
2-Amino-6-fluorobenzonitrile	C ₇ H ₅ FN ₂	-	55.08[4]

Note: A hyphen (-) indicates that reliable experimental data was not found in the surveyed literature. The temperature for the enthalpy of vaporization of 2-Chlorobenzonitrile is specified as it deviates from the standard 298.15 K.

Table 3: Molar Heat Capacity of Liquid Benzonitrile

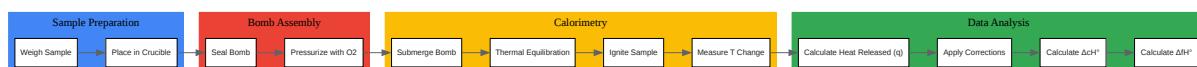
Compound	Formula	Cp,liquid (J/mol·K)	Temperature (K)
Benzonitrile	C ₇ H ₅ N	161.1	298.15[5]

Note: Data for halogenated derivatives was not readily available. This value for the parent compound is provided for reference.

Experimental Protocols

The determination of the thermodynamic properties of halogenated benzonitriles relies on precise calorimetric and vapor pressure measurement techniques. The two primary methods employed are combustion calorimetry for determining enthalpies of formation and Knudsen effusion mass spectrometry for determining sublimation and vaporization enthalpies.

Combustion Calorimetry


Combustion calorimetry is a fundamental technique used to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived.[6][7][8]

Methodology:

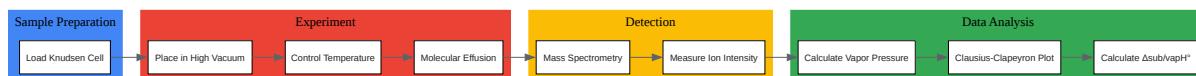
- **Sample Preparation:** A precisely weighed sample of the halogenated benzonitrile (typically in solid or liquid form) is placed in a crucible inside a high-pressure vessel known as a "bomb". For solid samples, pelletizing may be required. An ignition wire, often made of platinum, is positioned in contact with the sample.[8]
- **Bomb Assembly and Pressurization:** The bomb is sealed and purged of air before being filled with a high pressure of pure oxygen (typically around 25-30 atm). A small, known amount of water is often added to the bomb to ensure that all combustion products are in their standard states.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire.[8] The temperature of the water in the calorimeter is monitored with high

precision as a function of time before, during, and after the combustion reaction.

- **Data Analysis:** The temperature change of the calorimeter system is used to calculate the heat released during the combustion. Corrections are made for the heat of ignition and any side reactions, such as the formation of nitric acid if the compound contains nitrogen. The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid.[9]
- **Enthalpy of Formation Calculation:** From the determined enthalpy of combustion, the standard enthalpy of formation of the halogenated benzonitrile is calculated using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HX, and N₂, where X is the halogen).[8]

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for combustion calorimetry.

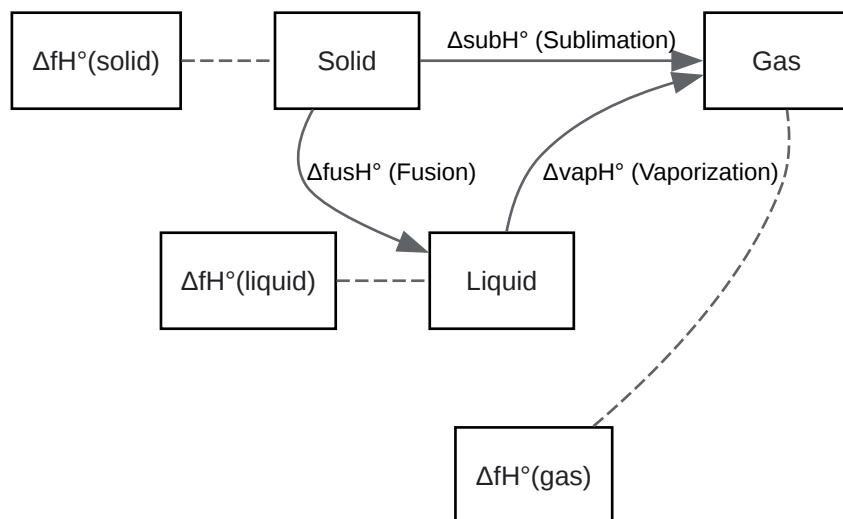

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen effusion mass spectrometry is a powerful technique for determining the vapor pressure of low-volatility substances, from which enthalpies of sublimation and vaporization can be derived.[10][11][12][13][14]

Methodology:

- **Sample Loading:** A small amount of the halogenated benzonitrile is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
- **High Vacuum Environment:** The Knudsen cell is placed in a high-vacuum chamber. Under these conditions, the molecules effusing through the orifice form a molecular beam.

- Temperature Control: The temperature of the Knudsen cell is precisely controlled and varied over a range of temperatures.
- Mass Spectrometric Detection: The molecular beam is directed into the ion source of a mass spectrometer. The intensity of the parent molecular ion (or a characteristic fragment ion) is measured as a function of the cell temperature.
- Vapor Pressure Determination: The ion intensity is proportional to the vapor pressure of the substance at a given temperature. The instrument is calibrated using a reference substance with a known vapor pressure.
- Enthalpy of Sublimation/Vaporization Calculation: The vapor pressure data obtained at different temperatures are used in the Clausius-Clapeyron equation to determine the enthalpy of sublimation (for a solid sample) or vaporization (for a liquid sample).[11][13]



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for Knudsen Effusion Mass Spectrometry.

Logical Relationships in Thermodynamic Data

The thermodynamic properties of a compound are interconnected. The following diagram illustrates the key relationships between the standard enthalpies of formation in the condensed and gaseous phases, and the enthalpies of phase transition (fusion, vaporization, and sublimation).

[Click to download full resolution via product page](#)

Figure 3: Relationship between enthalpies of formation and phase transitions.

According to Hess's Law, the enthalpy of sublimation is equal to the sum of the enthalpies of fusion and vaporization at the same temperature:

$$\Delta_{\text{sub}}H^\circ = \Delta_{\text{fus}}H^\circ + \Delta_{\text{vap}}H^\circ$$

This relationship allows for the calculation of one property if the other two are known. Similarly, the standard enthalpy of formation in the gaseous state can be determined from the standard enthalpy of formation in the condensed phase (solid or liquid) and the corresponding enthalpy of sublimation or vaporization:

$$\Delta_{\text{f}}H^\circ(\text{gas}) = \Delta_{\text{f}}H^\circ(\text{solid}) + \Delta_{\text{sub}}H^\circ$$

$$\Delta_{\text{f}}H^\circ(\text{gas}) = \Delta_{\text{f}}H^\circ(\text{liquid}) + \Delta_{\text{vap}}H^\circ$$

These fundamental thermodynamic relationships are essential for constructing a complete thermodynamic profile of a compound.

Conclusion

This technical guide has summarized the available thermodynamic data for halogenated benzonitriles and detailed the primary experimental techniques used for their determination. While the existing data provides valuable insights, it is evident that further experimental work is

needed to establish a more comprehensive and systematic understanding of the thermodynamic properties across the full spectrum of these important compounds. Such data would be invaluable for researchers in drug development and materials science, enabling more accurate modeling and prediction of compound behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzonitrile, 4-iodo- (CAS 3058-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzonitrile, 2-chloro- [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 10. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 11. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 12. msinstruments.us [msinstruments.us]
- 13. amt.copernicus.org [amt.copernicus.org]
- 14. Knudsen Effusion MS [massint.co.uk]
- To cite this document: BenchChem. [Thermodynamic Properties of Halogenated Benzonitriles: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1295488#thermodynamic-properties-of-halogenated-benzonitriles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com